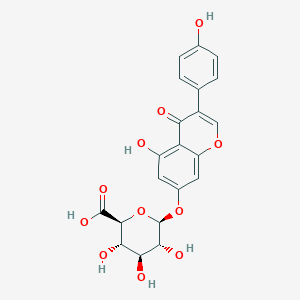

Genistein 7-O-glucuronide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVINIISUDEORF-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579964 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38482-81-4 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of Genistein 7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has been the subject of extensive research for its potential health benefits. However, in humans and animals, genistein is rapidly and extensively metabolized into conjugated forms, with Genistein 7-O-glucuronide (G7G) being one of the most abundant circulating metabolites. Historically, glucuronidation was considered a detoxification pathway that rendered compounds inactive. However, emerging evidence suggests that G7G retains a spectrum of biological activities and may act as a reservoir for the parent aglycone, genistein, at target tissues. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its antioxidant, immunomodulatory, and potential anti-cancer effects. Detailed experimental protocols and summaries of quantitative data are provided to facilitate further research and drug development efforts.

Antioxidant Activity

This compound exhibits notable antioxidant properties, although generally to a lesser extent than its aglycone, genistein. Its capacity to scavenge free radicals and reduce oxidizing agents has been quantified using various standard assays.

Quantitative Data: Antioxidant Capacity of this compound

| Assay | Analyte | Value (relative to Genistein) | Reference |

| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound | 45% of genistein | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | 51% of genistein | [1] |

| Copper-Mediated LDL Oxidation | This compound | Decreased rate to 53% of control | [1] |

Experimental Protocols

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ radical solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces a dark-colored solution containing the ABTS•+ radical.

-

-

Assay:

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of Trolox standards of known concentrations.

-

Add 20 µL of the sample (this compound) or standard to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of absorbance by the sample and standards.

-

Plot a standard curve of percentage inhibition versus Trolox concentration.

-

Determine the TEAC value of the sample from the standard curve, expressed as Trolox equivalents.

-

This assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Ferrous sulfate (FeSO₄) for standard curve

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent:

-

Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the sample (this compound) or ferrous sulfate standard to the wells.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using the absorbance values of the ferrous sulfate standards.

-

Determine the FRAP value of the sample from the standard curve, expressed as Fe²⁺ equivalents.

-

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Estrogenic Activity

This compound displays weak estrogenic activity by binding to estrogen receptors (ERs). This interaction is significantly weaker than that of its parent compound, genistein.

Quantitative Data: Estrogen Receptor Binding Affinity

| Compound | Receptor Source | CB50 (Concentration for 50% displacement of ¹⁷β-[³H]estradiol) | Reference |

| This compound | B6D2F1 mouse uterine cytosol | 7.27 µmol/L | [2] |

| Genistein | B6D2F1 mouse uterine cytosol | 0.154 µmol/L | [2] |

| 17β-estradiol | B6D2F1 mouse uterine cytosol | 1.34 nmol/L | [2] |

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized rats.

-

The tissue is homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.

-

-

Binding Assay:

-

In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the unlabeled competitor (17β-estradiol for the standard curve or the test compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound [³H]17β-estradiol from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound [³H]17β-estradiol against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Caption: Simplified signaling pathway of this compound via estrogen receptors.

Immunomodulatory Activity

This compound has been shown to modulate the activity of immune cells, particularly macrophages and Natural Killer (NK) cells.

Macrophage Activation

G7G can enhance macrophage phagocytosis. This effect is thought to be mediated by its conversion to genistein by β-glucuronidase, an enzyme present in macrophages, especially at sites of inflammation.

This assay quantifies the engulfment of particles by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan or E. coli)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phagocytosis buffer (e.g., HBSS)

-

Trypan blue solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.

-

Seed the cells into 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Phagocytosis:

-

Wash the cells with phagocytosis buffer.

-

Add the fluorescently labeled particles to the cells at a specific multiplicity of infection (MOI).

-

Incubate for a period to allow phagocytosis to occur (e.g., 1-2 hours).

-

-

Quenching and Washing:

-

Stop the phagocytosis by washing the cells with ice-cold buffer.

-

Quench the fluorescence of extracellular particles using trypan blue solution.

-

-

Quantification:

-

Microscopy: Visualize the cells under a fluorescence microscope and count the number of ingested particles per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity, which corresponds to the amount of phagocytosed material.

-

Caption: Proposed mechanism of macrophage activation by this compound.

Natural Killer (NK) Cell Activity

At nutritionally relevant concentrations, G7G has been observed to enhance the cytotoxic activity of human NK cells against cancer cells.

This assay measures the ability of NK cells to lyse target cancer cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) as a source of NK cells

-

K562 cancer cell line (target cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

A method to label target cells (e.g., Calcein-AM, a fluorescent dye)

-

A method to quantify cell death (e.g., Propidium Iodide, PI)

-

Flow cytometer

Procedure:

-

Preparation of Cells:

-

Isolate PBMCs from healthy donor blood.

-

Culture K562 target cells.

-

-

Target Cell Labeling:

-

Label the K562 cells with Calcein-AM.

-

-

Co-culture:

-

Co-culture the labeled K562 cells with PBMCs (effector cells) at various effector-to-target (E:T) ratios in the presence or absence of this compound.

-

Incubate for a set period (e.g., 4 hours) to allow for cell killing.

-

-

Staining and Analysis:

-

Add PI to the co-culture to stain dead cells.

-

Analyze the cell populations using a flow cytometer. Live target cells will be Calcein-AM positive and PI negative, while dead target cells will be Calcein-AM positive and PI positive.

-

-

Calculation:

-

Calculate the percentage of specific lysis based on the proportion of dead target cells in the treated samples compared to controls.

-

Potential Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties by inhibiting processes crucial for tumor growth and metastasis, such as endothelial cell migration and tubulogenesis.

Experimental Protocols

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

Culture plates (e.g., 24-well plates)

-

Pipette tip for creating the "wound"

-

Microscope with a camera

Procedure:

-

Cell Culture:

-

Grow HUVECs to a confluent monolayer in culture plates.

-

-

Wound Creation:

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

-

Treatment:

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

-

Imaging and Analysis:

-

Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

-

This assay evaluates the ability of endothelial cells to form capillary-like structures, another critical step in angiogenesis.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel (or a similar basement membrane extract)

-

This compound

-

Culture plates (e.g., 96-well plates)

-

Microscope with a camera

Procedure:

-

Plate Coating:

-

Coat the wells of a culture plate with Matrigel and allow it to solidify.

-

-

Cell Seeding and Treatment:

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for a period that allows for the formation of tube-like structures (e.g., 6-24 hours).

-

-

Imaging and Analysis:

-

Visualize the formation of capillary-like networks using a microscope.

-

Quantify the extent of tubulogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches.

-

References

An In-depth Technical Guide to Genistein 7-O-glucuronide: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein 7-O-glucuronide is a primary metabolite of the soy isoflavone genistein, a compound of significant interest in pharmacology and nutritional science. This technical guide provides a comprehensive overview of the structure and chemical properties of this compound. It includes detailed information on its chemical identity, physicochemical characteristics, and spectroscopic data. Furthermore, this document outlines experimental protocols for its synthesis and purification and explores its interaction with key biological signaling pathways, namely the estrogen receptor and macrophage activation pathways. All quantitative data is presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Identity

This compound is formed in the body through the conjugation of a glucuronic acid moiety to the hydroxyl group at the 7-position of the genistein molecule. This metabolic process primarily occurs in the liver and intestines.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid |

| Chemical Formula | C₂₁H₁₈O₁₁ |

| Molecular Weight | 446.36 g/mol [1] |

| CAS Number | 38482-81-4 |

Physicochemical Properties

The addition of the glucuronide moiety significantly alters the physicochemical properties of genistein, most notably increasing its water solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | 1.34 g/L (predicted) | [1] |

| logP | 1.02 (predicted) | [1] |

| pKa (strongest acidic) | 2.74 (predicted) | [1] |

| Solubility in Organic Solvents | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| UV-Vis Spectroscopy | The UV spectrum of genistein shows a maximum absorption peak (λmax) at 259 nm, which is attributed to the isoflavone skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak [M-H]⁻ is observed at m/z 445. The fragmentation pattern often shows a loss of the glucuronic acid moiety (176 Da), resulting in a prominent peak at m/z 269, corresponding to the genistein aglycone. |

| Infrared (IR) Spectroscopy | Characteristic peaks for genistein include a broad band around 3423 cm⁻¹ for the phenolic -OH group and a carbonyl stretching vibration in the region of 1640-1660 cm⁻¹.[3] The spectrum of the glucuronide will show additional bands corresponding to the carboxylic acid and hydroxyl groups of the glucuronic acid moiety. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shifts for the protons and carbons of both the genistein and glucuronide moieties are observed. The anomeric proton of the glucuronic acid typically appears as a doublet in the ¹H NMR spectrum. |

Experimental Protocols

Chemical Synthesis

A commonly referenced method for the synthesis of isoflavone 7-O-glucuronides is that described by Al-Maharik and Botting.[4] This method generally involves the protection of other hydroxyl groups on the genistein molecule, followed by glycosylation at the 7-OH position with a suitable glucuronyl donor, and subsequent deprotection.

Figure 2: General workflow for the chemical synthesis.

A detailed protocol would involve:

-

Protection: Reacting genistein with a suitable protecting agent (e.g., benzyl bromide) to selectively protect the more reactive 4'- and 5-hydroxyl groups.

-

Glycosylation: Coupling the protected genistein with a glucuronyl donor, such as a trichloroacetimidate-activated glucuronic acid derivative, in the presence of a Lewis acid catalyst.

-

Deprotection: Removing the protecting groups, often through catalytic hydrogenation, to yield the final product.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound is typically achieved using reversed-phase HPLC.

Table 4: Typical HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Gradient | A gradient elution from a low to high concentration of Mobile Phase B. For example, starting with 10% B and increasing to 50-70% B over 30-40 minutes. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detector at approximately 260 nm |

| Injection Volume | 10-20 µL |

Experimental Protocol:

-

Dissolve the crude synthesized product in a suitable solvent (e.g., methanol or DMSO).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC system.

-

Collect the fraction corresponding to the peak of this compound, identified by comparison with a standard or by mass spectrometry.

-

Lyophilize the collected fraction to obtain the purified compound.

Signaling Pathways

This compound, although less potent than its aglycone, can still interact with and modulate key cellular signaling pathways.

Estrogen Receptor Signaling

Genistein and its metabolites are known phytoestrogens that can bind to estrogen receptors (ERα and ERβ), thereby influencing gene expression.[5]

Figure 3: this compound and Estrogen Receptor Signaling.

Macrophage Activation

This compound can be converted back to genistein by β-glucuronidase in macrophages, leading to the modulation of inflammatory responses, often through the NF-κB and MAPK signaling pathways.[2][6]

Figure 4: Modulation of Macrophage Activation by this compound.

Conclusion

This compound, as the primary circulating metabolite of genistein, plays a crucial role in mediating the biological effects of soy isoflavones. This technical guide provides essential data on its chemical structure, physicochemical properties, and spectroscopic characteristics, which are fundamental for its identification and quantification. The outlined experimental protocols for synthesis and purification offer a practical framework for researchers. Furthermore, the elucidation of its involvement in estrogen receptor and macrophage activation signaling pathways provides insights into its potential pharmacological applications. This comprehensive overview serves as a valuable resource for scientists and professionals in the fields of drug discovery, pharmacology, and nutritional science.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0041739) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Conversion of Genistein to Genistein 7-O-glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolic conversion of the soy isoflavone genistein into its primary metabolite, genistein 7-O-glucuronide. Understanding this metabolic pathway is critical for evaluating the bioavailability, pharmacokinetics, and ultimate biological activity of genistein in preclinical and clinical research. This document outlines the core metabolic processes, presents quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.

Metabolic Pathway: Glucuronidation of Genistein

Upon oral ingestion, genistein undergoes extensive first-pass metabolism, primarily in the intestine and liver.[1][2] The major metabolic transformation is glucuronidation, a Phase II detoxification process that conjugates glucuronic acid to the genistein molecule, increasing its water solubility and facilitating its excretion.[2][3] This reaction is catalyzed by a superfamily of enzymes known as uridine diphosphate (UDP)-glucuronosyltransferases (UGTs).[3]

The primary site of glucuronidation on the genistein molecule is the hydroxyl group at the 7th position, leading to the formation of this compound.[1][2] Other monoglucuronides, such as genistein 4'-O-glucuronide, and diglucuronides are also formed but to a lesser extent.[1][2] Several UGT isoforms, including UGT1A1, UGT1A9, and UGT1A10, have been identified to catalyze the glucuronidation of genistein.[3] The high activity of UGT1A10 in the intestine suggests that a significant portion of genistein metabolism occurs before it even enters systemic circulation.[3]

Consequently, the majority of genistein circulating in the plasma is in its conjugated form, predominantly as this compound, with the unconjugated (aglycone) form representing only a small fraction of the total.[1][3][4]

Quantitative Data: Pharmacokinetics of Genistein

The extensive metabolism of genistein significantly impacts its pharmacokinetic profile. While the total bioavailability of genistein (aglycone + conjugates) can be substantial, the bioavailability of the more biologically active aglycone form is generally low.[4] The tables below summarize key pharmacokinetic parameters from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of Genistein in Animal Models

| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Rat | 4 mg/kg, oral | ~1-2 | - | - | 38.58 | [5] |

| Rat | 20 mg/kg, oral | ~2 | - | - | 24.34 | [5] |

| Rat | 40 mg/kg, oral | 2 | 4876.19 | 31,269.66 | 30.75 | [5] |

| Rat | 64 mg/kg, oral (as Genistin) | 8 | 3763.96 | 51,221.08 | 48.66 | [5] |

| FVB Mice | 20 mg/kg, oral | - | - | - | 23.4 (aglycone) | [4] |

Note: Data often represents total genistein (aglycone + conjugates) after enzymatic hydrolysis unless specified. Bioavailability of genistin is presented as the resulting genistein.

Table 2: Pharmacokinetic Parameters of Genistein Conjugates in Humans

| Conjugate | T½ (Terminal Half-life) (h) | Study Details | Reference |

| Genistein Glucuronide | 6.0 ± 0.4 | Urinary pharmacokinetics after soy beverage consumption. | [6] |

| Genistein Sulfate (measured) | 4.5 ± 0.7 | Urinary pharmacokinetics after soy beverage consumption. | [6] |

| Genistein Sulfate (calculated) | 6.8 ± 0.1 | Urinary pharmacokinetics after soy beverage consumption. | [6] |

Note: In humans, after consuming soy, genistein aglycone accounts for less than 1-2% of the total in plasma and urine, with glucuronides being the predominant form.[3][4]

Experimental Protocols

Investigating the in vivo conversion of genistein requires robust experimental designs and validated analytical methods. Below are representative protocols for key experiments.

-

Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used.[5] Animals should be acclimatized for at least one week with access to a soy-free diet and water ad libitum.[7]

-

Compound Administration:

-

Prepare a suspension of genistein in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

For oral administration (p.o.), administer the suspension via oral gavage at a specified dose (e.g., 40 mg/kg).[5]

-

For intravenous administration (i.v.), dissolve genistein in a vehicle like polyethylene glycol and administer via the tail vein to determine absolute bioavailability.

-

-

Sample Collection:

-

Collect blood samples (approx. 0.25 mL) from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

-

Sample Analysis: Plasma samples are subjected to enzymatic hydrolysis (see section 3.3) to measure total genistein, followed by quantification using HPLC or LC-MS/MS.

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer (pH 7.4)

-

Pooled human or rat liver microsomes

-

Magnesium chloride (MgCl₂)

-

Genistein (dissolved in a minimal amount of DMSO and diluted in buffer)

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination: Stop the reaction by adding an ice-cold solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the formation of this compound using LC-MS/MS.

-

Sample Preparation (Plasma):

-

Enzymatic Hydrolysis (for total genistein): To a plasma sample, add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 37°C for several hours or overnight to deconjugate metabolites back to the aglycone.

-

Extraction: After hydrolysis (or directly for measuring conjugates), add an internal standard (e.g., deuterated genistein).[8] Perform liquid-liquid extraction with a solvent like ethyl acetate or use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid or formic acid, is employed.[9]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for genistein and this compound for quantification.

-

Modulation of Signaling Pathways by Genistein

Genistein is widely recognized for its ability to modulate numerous intracellular signaling pathways implicated in cell proliferation, apoptosis, and inflammation. Its anticancer and chemopreventive effects are attributed to these interactions.[4] It is important to note that these activities are primarily associated with the aglycone form, as the bulky glucuronide moiety often reduces binding affinity to molecular targets.

Key signaling pathways affected by genistein include:

-

PI3K/Akt/NF-κB Pathway: Genistein can suppress the activity of Akt, a central kinase in cell survival pathways.[10][11] This inhibition prevents the activation of downstream targets like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and cell survival.[10][11][12]

-

Wnt/β-catenin Pathway: Genistein has been shown to down-regulate Wnt signaling by promoting the phosphorylation and subsequent degradation of β-catenin, or by upregulating Wnt pathway antagonists.[10][11]

-

Receptor Tyrosine Kinases (RTKs): As a known tyrosine kinase inhibitor, genistein can block the signaling of RTKs such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream proliferative signals.[11]

-

Notch Pathway: Genistein can decrease the expression of Notch1, which in turn suppresses the activation of NF-κB and inhibits cell growth and differentiation.[10][11]

References

- 1. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of oral bioavailability of genistein and genistin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genistein as a dietary supplement; formulation, analysis and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nepjol.info [nepjol.info]

- 10. d-nb.info [d-nb.info]

- 11. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Genistein 7-O-Glucuronide in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its potential health benefits, including its role in the prevention and treatment of various chronic diseases.[1] Following oral ingestion, genistein undergoes extensive first-pass metabolism, primarily in the intestine and liver, resulting in the formation of glucuronide and sulfate conjugates. Genistein 7-O-glucuronide is the most abundant metabolite circulating in human plasma.[2][3] Understanding the pharmacokinetic profile of this major metabolite is crucial for elucidating the mechanisms of action of genistein and for the development of isoflavone-based therapeutic agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of genistein and its glucuronidated metabolites have been investigated in several human clinical trials. While some studies report on "total genistein" or "total glucuronides," the data presented below focuses on studies that have specifically quantified or allowed for the estimation of pharmacokinetic parameters for genistein glucuronides, with this compound being the principal component.

Table 1: Pharmacokinetic Parameters of Glucuronidated Genistein in Healthy Humans After Oral Administration

| Study Population | Dose of Genistein | Tmax (hours) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | t1/2 (hours) | Reference |

| Healthy Chinese Volunteers | 50 mg | 6.0 ± 2.4 | 218.7 ± 68.6 | 3344 ± 1635 | 13.0 ± 4.0 | [4] |

| Healthy Chinese Volunteers | 100 mg | 7.4 ± 2.4 | 435.7 ± 202.1 | 8389 ± 5164 | 12.6 ± 5.8 | [4] |

| Healthy Chinese Volunteers | 300 mg | 5.6 ± 1.2 | 553.4 ± 152.8 | 9361 ± 2428 | 9.4 ± 1.1 | [4] |

| Post-menopausal Women | 30 mg (first dose) | 5.9 | 456.8 | 3949.1 (AUC0-inf) | 10.8 | [2] |

| Post-menopausal Women | 30 mg (steady state) | 5.3 | 498.5 | 5923.3 (AUC0-24h) | 8.2 | [2] |

Note: The data from the study on healthy Chinese volunteers represents "glucuronidated genistein."[4] Given that this compound is the predominant glucuronide, these values provide a close approximation of its pharmacokinetic profile. The study in post-menopausal women refers to "conjugated genistein," which also primarily consists of the 7-O-glucuronide.[2]

Absorption

Following oral administration, genistein aglycone is absorbed from the small intestine. It undergoes rapid and extensive first-pass metabolism, with glucuronidation being a major pathway. The formation of this compound occurs in the intestinal epithelial cells and the liver. The time to reach maximum plasma concentration (Tmax) for glucuronidated genistein typically ranges from 5 to 7 hours, indicating a relatively rapid absorption and metabolic conversion process.[2][4]

Distribution

Once formed, this compound circulates in the bloodstream. Due to its hydrophilic nature, its volume of distribution is expected to be largely confined to the extracellular fluid.

Metabolism

Glucuronidation is the primary metabolic pathway for genistein in humans. The process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A8, and UGT1A9 being the key isoforms involved. Genistein has two potential sites for glucuronidation, the 7-hydroxyl and 4'-hydroxyl groups. In humans, the 7-position is preferentially glucuronidated, leading to the formation of this compound as the major metabolite.[3]

Excretion

This compound is primarily eliminated from the body via urinary excretion.[1][5][6] The elimination half-life (t1/2) of glucuronidated genistein in humans has been reported to be in the range of 8 to 13 hours.[2][4] A study on the urinary pharmacokinetics of genistein conjugates found the apparent terminal half-life of genistein glucuronides to be approximately 6.0 ± 0.4 hours.[1] The kidneys efficiently clear the water-soluble glucuronide from the plasma.

Experimental Protocols

Quantification of this compound in Human Plasma and Urine by LC-MS/MS

This section outlines a typical methodology for the analysis of this compound in human biological matrices, based on published protocols.[3][7][8]

1. Sample Collection and Preparation:

-

Plasma: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points after administration of genistein. Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, plasma proteins are precipitated by adding a solvent like acetonitrile. An internal standard (e.g., a deuterated analog of genistein or a structurally similar compound) is added to correct for extraction variability. The supernatant is then collected for analysis.[3][8]

-

Urine: Urine samples are collected over specified intervals. An aliquot is taken, and an internal standard is added. To measure total genistein (aglycone + conjugates), samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone form. For the specific quantification of this compound, enzymatic hydrolysis is omitted.[1][5][6]

2. Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other metabolites and endogenous matrix components.[3][7]

-

Column: A reversed-phase C18 column is commonly employed.[3][7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3][7]

3. Mass Spectrometric Detection:

-

Technique: Tandem mass spectrometry (MS/MS) is used for sensitive and selective detection.[3][7]

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of genistein and its conjugates.[3][7]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly selective detection method minimizes interference from other compounds in the sample.[3][7]

4. Data Analysis:

-

A calibration curve is constructed by analyzing standards of known concentrations of this compound.

-

The concentration of this compound in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways Modulated by Genistein and its Metabolites

Genistein is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell proliferation. While much of the research has focused on the aglycone, emerging evidence suggests that its metabolites, including this compound, may also possess biological activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Genistein has been shown to inhibit the activation of NF-κB.[9] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the translocation of the active NF-κB dimer to the nucleus. By inhibiting NF-κB, genistein can reduce the expression of pro-inflammatory genes.

Caption: Genistein inhibits the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Genistein has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[10][11][12][13][14] This activation can occur through the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), thereby inducing the expression of antioxidant genes.

Caption: Genistein activates the Nrf2 antioxidant pathway.

Conclusion

This compound is the major metabolite of genistein in humans, and its pharmacokinetic profile is characterized by rapid formation after oral intake, circulation in the plasma, and subsequent elimination primarily through the urine. The extensive conversion of genistein to its glucuronide conjugate highlights the importance of considering the biological activities of these metabolites when evaluating the health effects of soy isoflavones. Further research is warranted to fully elucidate the specific pharmacokinetic parameters of this compound across diverse populations and to understand the full spectrum of its biological activities, including its modulation of key signaling pathways. This knowledge will be instrumental in the rational design of clinical trials and the development of genistein-based products for promoting human health.

References

- 1. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 7. "Determination of Genistein and Daidzein in Human Plasma by Liquid Chro" by Shuming Yang, Xiang Zhou et al. [engagedscholarship.csuohio.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genistein attenuates ischemic oxidative damage and behavioral deficits via eNOS/Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Genistein 7-O-glucuronide: A Technical Guide to its Role in Estrogen Receptor Signaling

Abstract

Genistein, a prominent isoflavone found in soy, is recognized for its phytoestrogenic properties and potential health implications. Following ingestion, genistein undergoes extensive phase II metabolism, with Genistein 7-O-glucuronide emerging as a primary circulating metabolite. While often considered less active than its aglycone parent, this compound plays a nuanced and critical role in estrogen receptor (ER) signaling. This technical guide provides an in-depth examination of the metabolism, receptor interaction, and signaling pathways associated with this compound. We present quantitative data on receptor binding, detail key experimental protocols for its study, and provide visual diagrams of the core biological and experimental processes to offer a comprehensive resource for the scientific community.

Introduction

Phytoestrogens are plant-derived compounds that can mimic or modulate the effects of endogenous estrogens due to their structural similarity to 17β-estradiol.[1][2] Genistein is one of the most studied phytoestrogens, belonging to the isoflavone class abundant in soybeans and soy-based products.[2][3] Its interaction with estrogen receptors α (ERα) and β (ERβ) has made it a subject of intense research in the context of hormone-dependent conditions, including breast cancer and menopausal symptoms.

However, the biological activity of genistein in vivo is complicated by its extensive metabolism. After absorption, genistein is rapidly conjugated in the intestine and liver to form glucuronide and sulfate derivatives.[3][4][5][6][7] this compound is a major metabolite found in systemic circulation, often at concentrations significantly higher than the free aglycone.[5][8] This guide focuses on the direct and indirect roles of this key metabolite in the complex cascade of estrogen receptor signaling.

Metabolism: The Glucuronidation of Genistein

The primary metabolic fate of genistein is glucuronidation, a phase II detoxification process that increases the water solubility of xenobiotics, facilitating their excretion. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[4][9]

The conjugation of glucuronic acid to genistein occurs predominantly at the 7-hydroxyl group, forming this compound. This biotransformation primarily takes place in the epithelial cells of the intestine and in the liver.[4][5] Several UGT isoforms, including UGT1A1, UGT1A9, and the extrahepatic UGT1A10, have been identified as key catalysts in this process.[4][9]

Interaction with Estrogen Receptors

The estrogenic activity of a compound is fundamentally determined by its ability to bind to estrogen receptors. Competitive binding assays are used to quantify this interaction relative to the endogenous ligand, 17β-estradiol. The data clearly show that the addition of a glucuronide moiety to genistein significantly reduces its binding affinity for the estrogen receptor.

Data Presentation: Quantitative Receptor Binding

The following table summarizes the comparative binding affinities of this compound, its parent aglycone, and key estrogens. The concentration required for 50% displacement (CB50) of radiolabeled estradiol is a direct measure of binding affinity; a lower value indicates higher affinity.

| Compound | CB50 (Concentration for 50% Displacement) | Relative Binding Affinity (Estradiol = 100%) |

| 17β-Estradiol | 1.34 nM[8] | 100% |

| Genistein | 154 nM[8] | ~0.87% |

| This compound | 7,270 nM [8] | ~0.018% |

Data sourced from a competitive binding assay using B6D2F1 mouse uterine cytosol.[8] Relative Binding Affinity calculated as (CB50 of Estradiol / CB50 of Compound) * 100.

These data demonstrate that this compound is a very weak ligand for the estrogen receptor, with a binding affinity approximately 47 times lower than that of genistein and over 5,400 times lower than that of 17β-estradiol.[8] While its parent compound, genistein, shows a notable preferential binding for ERβ over ERα, the activity of the glucuronidated form is markedly diminished across the board.[10][11][12]

Role in Estrogen Receptor Signaling Pathways

Despite its weak binding affinity, this compound can influence ER signaling through indirect mechanisms, primarily serving as a substrate for local reactivation.

The Classical Genomic Signaling Pathway

Estrogen receptor signaling is classically understood to occur via a genomic pathway. A ligand binds to ERα or ERβ in the cytoplasm or nucleus, inducing a conformational change and receptor dimerization. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.

The "Pro-drug" Concept: Deconjugation by β-glucuronidase

A critical aspect of this compound's biological role is its potential to act as a pro-drug. The glucuronide conjugate can be hydrolyzed back to the highly active aglycone, genistein, by the enzyme β-glucuronidase.[13][14][15] This enzyme is notably active in the gut microbiota and can also be highly expressed in specific tissues, particularly at sites of inflammation or within the microenvironment of certain tumors.[13][15][16]

This localized deconjugation means that circulating this compound can serve as a reservoir, delivering genistein to target tissues where it can be reactivated to exert potent local estrogenic or anti-proliferative effects.[3][5] This mechanism helps explain how orally ingested genistein can have biological effects in target tissues despite its low circulating levels in aglycone form.

Functional Outcomes: Cell Proliferation

The ultimate effect of ER signaling is often measured by cellular responses, such as proliferation. In ER-positive breast cancer cell lines like MCF-7, genistein exhibits a well-documented biphasic effect: it is stimulatory at low, nanomolar concentrations and becomes inhibitory at higher, micromolar concentrations.[17][18][19] Studies on this compound show that its proliferative effects are weak and appear to be dependent on its conversion back to genistein by cellular enzymes.[3]

| Compound | Effect at Low Concentrations (<10 µM) | Effect at High Concentrations (>20 µM) |

| Genistein | Stimulates proliferation[19][20] | Inhibits proliferation[17][18] |

| This compound | Displays weak stimulation, correlated with hydrolysis to genistein[3] | Limited direct effect; inhibitory action relies on conversion to genistein[3] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount. The following sections provide detailed methodologies for key assays used to investigate the role of this compound in ER signaling.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the ER compared to 17β-estradiol.[21][22]

-

Preparation of Cytosol: Uteri from ovariectomized rats (7-10 days post-surgery) are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[21] The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to prepare the cytosolic fraction containing the ER.[21]

-

Competitive Binding Incubation: A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of radiolabeled estradiol ([³H]E₂) (e.g., 0.5-1.0 nM) are incubated in assay tubes.[21]

-

Addition of Competitor: Serial dilutions of the test compound (this compound) or unlabeled E₂ (for standard curve) are added to the tubes. Non-specific binding is determined using a large excess of unlabeled E₂.

-

Incubation: Tubes are incubated, typically overnight, at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: A hydroxylapatite (HAP) slurry is added to each tube and incubated on ice. The HAP binds the ER-ligand complex. The slurry is then washed multiple times with buffer via centrifugation to remove the unbound [³H]E₂.[21]

-

Quantification: Scintillation fluid is added to the final HAP pellet, and radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of [³H]E₂ binding) is calculated.

Protocol: ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.[23][24]

-

Cell Culture and Plating: ER-positive cells (e.g., MCF-7 or T47D) are cultured in phenol red-free medium with charcoal-stripped serum to remove estrogenic compounds. Cells are then seeded into 96- or 384-well plates.[25]

-

Transfection: Cells are transfected with a plasmid vector containing a luciferase reporter gene under the control of multiple copies of an Estrogen Response Element (ERE).

-

Compound Treatment: After transfection and recovery, cells are treated with various concentrations of this compound, a positive control (E₂), and a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation, transcription, and translation of the luciferase enzyme.[24]

-

Cell Lysis: The culture medium is removed, and cells are washed with PBS. A lysis buffer is added to each well to break open the cells and release the luciferase enzyme.

-

Luminescence Measurement: The plate is placed in a luminometer, which injects a luciferin substrate into each well and immediately measures the light output. The intensity of the light is directly proportional to the amount of luciferase produced and thus to the level of ER-mediated gene activation.

Protocol: MCF-7 Cell Proliferation (MTT) Assay

This assay quantifies the effect of a compound on the proliferation of ER-positive breast cancer cells.[17][26]

-

Cell Plating: MCF-7 cells are seeded at a low density (e.g., 2.5–5×10⁵ cells/well) in 96-well plates in estrogen-free medium and allowed to attach for 24 hours.[17]

-

Compound Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of this compound or controls.

-

Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours, to allow for effects on proliferation.[17]

-

MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[17]

-

Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is the predominant circulating form of genistein following dietary intake. While quantitative data confirm it is a significantly weaker ligand for the estrogen receptor compared to its aglycone parent, its role in ER signaling cannot be dismissed.[8] The prevailing evidence suggests that this compound functions as a systemic reservoir and transport form of genistein. Its ultimate biological activity is highly context-dependent, relying on the presence of β-glucuronidase in target tissues to deconjugate it back to the more potent genistein.[3][13]

This "local activation" model has significant implications for researchers and drug development professionals. It underscores the necessity of:

-

Studying the metabolic fate of parent compounds.

-

Considering the enzymatic capabilities of target tissues and microenvironments.

-

Evaluating metabolites directly in functional assays to understand their potential as pro-drugs.

Future research should focus on quantifying β-glucuronidase activity in various healthy and diseased tissues to better predict where genistein metabolites may be activated. Furthermore, investigating the potential for this compound to engage in non-genomic or ER-independent signaling pathways remains an important avenue for a complete understanding of its biological role.

References

- 1. researchgate.net [researchgate.net]

- 2. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Metabolism in the Effects of Genistein and Its Phase II Conjugates on the Growth of Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genistein | C15H10O5 | CID 5280961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glucuronidase deconjugation in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gut microbial beta-glucuronidase: a vital regulator in female estrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genistein inhibits the proliferation and differentiation of MCF-7 and 3T3-L1 cells via the regulation of ERα expression and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. Superinduction of estrogen receptor mediated gene expression in luciferase based reporter gene assays is mediated by a post-transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pursuit of a Key Metabolite: A Technical Guide to the Discovery and Isolation of Genistein 7-O-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential therapeutic effects. However, its bioavailability is largely influenced by its metabolic fate in the human body. The primary circulating form of genistein is not the aglycone itself, but its glucuronidated conjugates. This technical guide provides an in-depth exploration of Genistein 7-O-glucuronide, a major phase II metabolite. Crucially, this document clarifies that this compound is not typically isolated from natural plant sources in significant quantities. Instead, it is primarily obtained through chemical synthesis or isolated in small amounts from biological samples for analytical purposes. This guide details the metabolic pathway of genistein, provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound, outlines methods for its isolation from biological matrices, and presents relevant quantitative data and characterization techniques.

The Origin of this compound: A Story of Metabolism

Contrary to a common misconception, this compound is not a phyto-compound readily extractable from plants. It is the product of phase II metabolism in humans and animals following the ingestion of genistein or its glycoside precursor, genistin.[1][2] The metabolic process primarily occurs in the intestine and liver, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the 7-hydroxyl group of the genistein molecule.[1][3][4] This glucuronidation significantly increases the water solubility of genistein, facilitating its circulation in the bloodstream and subsequent excretion in urine.[1][4]

The metabolic conversion of genistein to its glucuronide conjugates is a critical factor in understanding its biological activity. While the aglycone form is generally considered more biologically active in vitro, the glucuronides are the predominant forms present in vivo.[2] Research suggests that this compound may act as a transport form, with potential for deconjugation back to the active aglycone at target tissues by beta-glucuronidases.

Below is a diagram illustrating the metabolic pathway of genistein to this compound.

Chemical Synthesis of this compound: A Practical Approach

For research and drug development purposes, chemical synthesis is the most viable method for obtaining substantial and pure quantities of this compound. The general strategy involves the protection of the other hydroxyl groups on the genistein molecule, followed by glycosylation at the 7-position with a suitable glucuronic acid donor, and subsequent deprotection.[4][5]

Experimental Protocol for Chemical Synthesis

This protocol is a synthesized representation of methodologies described in the literature for the synthesis of isoflavone glucuronides.[4][5][6]

Step 1: Protection of Genistein

-

Materials: Genistein, Acetic Anhydride, Pyridine.

-

Procedure:

-

Dissolve genistein in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 5,4'-di-O-acetylgenistein.

-

Step 2: Glycosylation

-

Materials: 5,4'-di-O-acetylgenistein, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronic acid donor), Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5,4'-di-O-acetylgenistein and the glucuronic acid donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Add BF₃·OEt₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the protected this compound.

-

Step 3: Deprotection

-

Materials: Protected this compound, Sodium methoxide in methanol, Methanol.

-

Procedure:

-

Dissolve the protected glucuronide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by preparative HPLC or recrystallization.

-

Data Presentation: Synthesis Yield and Purity

The following table summarizes representative yields and purity data for the synthesis of isoflavone glucuronides, based on literature reports for similar compounds.

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) | Reference |

| 1 | 5,4'-di-O-acetylgenistein | 85-95 | >98 | [4][5] |

| 2 | Protected this compound | 60-80 | >95 | [4][5][6] |

| 3 | This compound | 70-90 (after deprotection) | >99 | [4][5][6] |

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the glucuronide moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Isolation of this compound from Biological Samples

For metabolic studies and biomarker analysis, it is often necessary to isolate and quantify this compound from biological matrices such as plasma and urine.

Experimental Protocol for Isolation from Plasma/Urine

This protocol is based on established methods for the analysis of isoflavone metabolites in biological fluids.[7][8]

-

Sample Pre-treatment:

-

Thaw frozen plasma or urine samples on ice.

-

For plasma, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant.

-

For urine, dilute the sample with water or a suitable buffer.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove interfering substances.

-

Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification. Use a stable isotope-labeled internal standard for accurate quantification.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the isolation and analysis of this compound from biological samples.

Conclusion

This technical guide provides a comprehensive overview of the discovery, origin, and methods for obtaining this compound. It is imperative for researchers and drug development professionals to understand that this key metabolite is not directly isolated from natural plant sources but is a product of mammalian metabolism. The detailed protocols for chemical synthesis and isolation from biological samples, along with the presentation of quantitative data and workflow diagrams, serve as a valuable resource for furthering the investigation of genistein's bioavailability and its potential health benefits. A thorough understanding of the properties and procurement of this compound is essential for the accurate interpretation of preclinical and clinical studies and for the development of novel therapeutic strategies based on isoflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of genistein and its four phase II metabolites in blood by a sensitive and robust UPLC-MS/MS method: application to an oral bioavailability study of genistein in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Purification of Genistein 7-O-glucuronide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. In vivo, genistein is extensively metabolized, with Genistein 7-O-glucuronide being one of its major metabolites. The biological activity of this glucuronide is of considerable interest, as it can be deconjugated back to the active aglycone, genistein, in specific tissues.[1][2] The availability of pure this compound is crucial for pharmacological studies, necessitating robust and efficient methods for its synthesis and purification.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound, along with comprehensive purification procedures using column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Chemical Synthesis | Genistein, Hexanoic anhydride, N-(4-methoxyphenyl)-trifluoroacetimidate glucuronyl donor, Boron trifluoride etherate | ~70-80% | >95% | High yield, stereoselectivity | Multi-step process, requires protection/deprotection |

| Enzymatic Synthesis | Genistein, Uridine diphosphate glucuronic acid (UDPGA), UDP-glucuronosyltransferase (UGT) | Variable (moderate) | High | High regioselectivity, mild reaction conditions | Enzyme cost and stability, lower yields |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Trifluoroacetimidate Donor

This protocol is adapted from an efficient method for the synthesis of isoflavone 7-glucuronides.[3][4] It involves the protection of the 4'-hydroxyl group of genistein, followed by glycosylation at the 7-hydroxyl position and subsequent deprotection.

Materials:

-

Genistein

-

Hexanoic anhydride

-

Pyridine

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

N,N-Dimethylformamide (DMF)

-

Silver(I) oxide

-

Trichloroacetonitrile

-

Dichloromethane (DCM)

-

Cesium carbonate

-

N-(4-methoxyphenyl)trifluoroacetamide

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Protection of 4'-hydroxyl group:

-

Dissolve Genistein in pyridine.

-

Add hexanoic anhydride dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 4'-O-hexanoyl-genistein by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

-

-

Synthesis of the Glucuronyl Donor:

-

Prepare the methyl (2,3,4-tri-O-acetyl-β-D-glucopyranosyl)uronate trichloroacetimidate donor from the corresponding glucuronyl bromide. (This is a multi-step process that can be referenced from literature on carbohydrate chemistry).

-

Alternatively, utilize a commercially available activated glucuronic acid donor.

-

-

Glycosylation:

-

Dissolve 4'-O-hexanoyl-genistein and the N-(4-methoxyphenyl)-trifluoroacetimidate glucuronyl donor in anhydrous dichloromethane under an argon atmosphere.

-

Add activated molecular sieves.

-

Cool the mixture to 0°C and add a catalytic amount of boron trifluoride etherate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with triethylamine and filter through Celite.

-

Concentrate the filtrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of sodium methoxide at 0°C.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate.

-

Purify the final product, this compound, by preparative HPLC.

-

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis using a plant-derived UDP-glucuronosyltransferase (UGT). The specific UGT and reaction conditions may require optimization. UGT88D7 from Perilla frutescens has been shown to catalyze the glucuronidation of flavonoids and could be a suitable candidate.[5]

Materials:

-

Genistein

-

Uridine diphosphate glucuronic acid (UDPGA)

-

Recombinant UDP-glucuronosyltransferase (e.g., from Perilla frutescens or Antirrhinum majus)[5]

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA)

-

Acetonitrile

-

Methanol

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

BSA (0.1 mg/mL)

-

Genistein (dissolved in a minimal amount of DMSO, final concentration e.g., 100 µM)

-

UDPGA (e.g., 2 mM)

-

Purified recombinant UGT enzyme (e.g., 1-5 µg)

-

-

The final reaction volume should be adjusted with buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 2-24 hours. The optimal time should be determined experimentally.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the enzyme and other proteins.

-

Collect the supernatant for analysis and purification.

-

-

Analysis and Purification:

-

Analyze the product formation using analytical HPLC-UV.

-

For purification, scale up the reaction and purify the this compound from the supernatant using preparative HPLC.

-

Protocol 3: Purification of this compound

A. Silica Gel Column Chromatography (for initial purification of protected intermediates or crude extracts)

-

Stationary Phase: Silica gel (60-120 mesh).[6]

-

Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane) and pack the column.

-

Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.[6]

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

-

Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure.

B. Preparative High-Performance Liquid Chromatography (HPLC) (for final purification)

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 50% B over 30 minutes is a good starting point. The gradient should be optimized based on analytical HPLC results.

-

Flow Rate: 5-10 mL/min, depending on the column dimensions.

-

Detection: UV detector at a wavelength of approximately 262 nm.[7]

-

Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition and filter through a 0.45 µm filter.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Evaporate the acetonitrile from the collected fractions under reduced pressure and then lyophilize the aqueous solution to obtain the pure compound as a solid.